molecular formula C7H8N2O3 B1218528 2-Amino-6-nitrobenzyl alcohol CAS No. 98451-51-5

2-Amino-6-nitrobenzyl alcohol

Cat. No. B1218528
CAS RN: 98451-51-5
M. Wt: 168.15 g/mol
InChI Key: BSQXKAWQRQDMAK-UHFFFAOYSA-N
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Description

2-Amino-6-nitrobenzyl alcohol is a chemical compound that has been investigated in the context of its chemical reactions, synthesis, molecular structure, and physical and chemical properties. It is identified as a metabolite in the activation processes of specific nitrotoluenes and has been studied for its interaction with DNA and potential in various chemical reactions (Chism & Rickert, 1989).

Synthesis Analysis

The synthesis of 2-Amino-6-nitrobenzyl alcohol involves its activation and interaction with various compounds. It is formed as a key intermediate in the metabolic activation of 2-nitrotoluene and 2,6-dinitrotoluene, with studies showing its conversion to metabolites capable of binding to DNA under specific conditions (Chism & Rickert, 1989).

Molecular Structure Analysis

Research into the molecular structure of 2-Amino-6-nitrobenzyl alcohol and related compounds has revealed insights into their photochemical reaction mechanisms. For instance, the irradiation of 2-nitrobenzyl alcohol leads to the formation of 2-nitroso benzaldehyde, with studies detailing the reaction paths and transient intermediates involved (Gáplovský et al., 2005).

Chemical Reactions and Properties

2-Amino-6-nitrobenzyl alcohol undergoes various chemical reactions, including oxidation-reduction processes. One study demonstrated its reaction with trifluoromethanesulfonic acid, leading to the formation of specific compounds through intermediate stages, highlighting the complexity of its chemical behavior (Austin & Ridd, 1994).

Physical Properties Analysis

While specific studies on the physical properties of 2-Amino-6-nitrobenzyl alcohol were not found in the current literature search, the physical properties of chemical compounds like it often include solubility, melting point, boiling point, and appearance. These properties are crucial for understanding the compound's behavior in different environments and conditions.

Chemical Properties Analysis

The chemical properties of 2-Amino-6-nitrobenzyl alcohol involve its reactivity with other chemicals, stability under various conditions, and the types of chemical bonds it can form. Studies on related compounds provide insights into the mechanisms of photo-induced reactions and the potential for forming new chemical bonds under specific conditions (Ou et al., 2021).

Scientific Research Applications

1. Phototriggered Labeling and Crosslinking

  • Application Summary: 2-Nitrobenzyl alcohol (NB) is used as a photoreactive group with amine selectivity. It has applications for photoaffinity labeling and crosslinking of biomolecules .
  • Methods of Application: The compound is used as a photoreactive group. Upon exposure to light, it reacts with amines present in biomolecules, leading to labeling and crosslinking .
  • Results or Outcomes: This work confirms that NB is an efficient photoreactive group and has great potential in drug discovery, chemical biology, and protein engineering .

2. Photodegradable Hydrogels

  • Application Summary: 2-Nitrobenzyl alcohol derivatives are used as cross-linkers for photodegradable hydrogels .
  • Methods of Application: The compound is incorporated into the hydrogel matrix as a cross-linker. Upon exposure to light, the cross-links degrade, altering the properties of the hydrogel .
  • Results or Outcomes: The ability to degrade the hydrogel with light allows for precise control over its properties, which can be useful in various applications such as drug delivery .

Future Directions

The development of light-induced primary amines and o-nitrobenzyl alcohols cyclization (PANAC) as a photoclick reaction provides a versatile platform for organic synthesis, bioconjugation, medicinal chemistry, chemical biology, and materials science . This suggests potential future directions in these fields.

Relevant Papers The most relevant paper retrieved is “Light-induced primary amines and o-nitrobenzyl alcohols cyclization as a versatile photoclick reaction for modular conjugation” published in Nature Communications . Another relevant paper is "In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene" .

properties

IUPAC Name

(2-amino-6-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQXKAWQRQDMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80243579
Record name 2-Amino-6-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80243579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-nitrobenzyl alcohol

CAS RN

98451-51-5
Record name 2-Amino-6-nitrobenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098451515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-6-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80243579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-nitrobenzyl alcohol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
JP Chism, DE Rickert - Chemical Research in Toxicology, 1989 - ACS Publications
… alcohol and 2-amino-6-nitrobenzyl alcohol, respectively. In … [14C]-2-amino-6-nitrobenzyl alcohol were incubated with male … , activation of 2-amino-6-nitrobenzyl alcohol appeared to …
Number of citations: 23 pubs.acs.org
M Mori, T Kawajiri, M Sayama, Y Taniuchi… - Xenobiotica, 1989 - Taylor & Francis
… (2,6-DNT), 2-amino-6-nitrotoluene, 2,6-dinitrobenzyl alcohol, 2-amino-6-nitrobenzpl alcohol, conjugated 2,6-dinitrobenzyl alcohol and conjugated 2-amino-6-nitrobenzyl alcohol were …
Number of citations: 10 www.tandfonline.com
MA Mori, M Sayama, M Shoji, M Inoue, T Kawagoshi… - Xenobiotica, 1997 - Taylor & Francis
… The recoveries of authentic 2,4-DNB-G, 2,6-DNB-G, 2,4-DNB, 2,6-DNB, 4-amino-2-nitrobenzyl alcohol, 2-amino-4-nitrobenzyl alcohol and 2-amino-6nitrobenzyl alcohol from blank …
Number of citations: 3 www.tandfonline.com
GL Kedderis, DE Rickert - Molecular pharmacology, 1985 - ASPET
… oxidation of 2-amino-6-nitrobenzyl alcohol was linear with … oxidation of 2-amino-6-nitrobenzyl alcohol was decreased by … The rate of oxidation of 2-amino-6-nitrobenzyl alcohol was …
Number of citations: 10 molpharm.aspetjournals.org
M Sayama, MA Mori, M Ishida, K Okumura, H Kozuka - Xenobiotica, 1989 - Taylor & Francis
… required biotransformation to 2,6-dinitrobenzyl alcohol glucuronide, its excretion in bile, intestinal hydrolysis to 2,6-dinitrobenzyl alcohol and reduction to 2-amino-6-nitrobenzyl alcohol, …
Number of citations: 10 www.tandfonline.com
DE Rickert, JP Chism, GL Kedderis - … III: Mechanisms of Action in Animal …, 1986 - Springer
… 2-amino6-nitrobenzyl alcohol 3 times as rapidly as microsomes isolated from female rats. The formation of 2-amino-5-hydroxy-6-nitrobenzyl alcohol from 2-amino-6-nitrobenzyl alcohol …
Number of citations: 10 link.springer.com
M Mori, M Shoji, M Sayama, T Kondo… - Journal of Health …, 2000 - jstage.jst.go.jp
… The object of this study is to determine whether mutagenic 2,4-dinitrobenzaldehyde (2,4-DNBA1) and genotoxic 2amino-6-nitrobenzyl alcohol (2A6NB) are produced in the secondary …
Number of citations: 4 www.jstage.jst.go.jp
GL Kedderis, DE Rickert - Biochemical and Biophysical Research …, 1983 - Elsevier
Inhibition studies were used to investigate the identity of the microsomal enzyme(s) responsible for the NADPH-dependent N-hydroxylation of 2-amino-6-nitrotoluene. The N-…
Number of citations: 19 www.sciencedirect.com
MA Mori, M Shoji, M Dohrin, T Kawagoshi, T Honda… - Xenobiotica, 1996 - Taylor & Francis
… alcohol, 2—amino-6-nitrobenzyl alcohol, 2-acetylamino-4—nitrotoluene, 4—acetylamino-2—nitrotoluene, 2—acetylamino—6—nitrotoluene, 2macetylaminc3-4uaminotoluene, 4-…
Number of citations: 6 www.tandfonline.com
DE Rickert - Drug metabolism reviews, 1987 - Taylor & Francis
… In vitro experiments with 2-amino-6-nitrobenzyl alcohol and 2-… The microsomal metabolism of 2-amino-6-nitrobenzyl alcohol was … Two metabolites of 2-amino-6-nitrobenzyl alcohol were …
Number of citations: 139 www.tandfonline.com

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